molecular formula C6H5AsCl2O3 B084239 (2,5-dichlorophenyl)arsonic acid CAS No. 15075-46-4

(2,5-dichlorophenyl)arsonic acid

Katalognummer: B084239
CAS-Nummer: 15075-46-4
Molekulargewicht: 270.93 g/mol
InChI-Schlüssel: GQXPKFSKSNZFDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-dichlorophenyl)arsonic acid is an organoarsenic compound characterized by the presence of two chlorine atoms and an arsonic acid group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of benzenearsonic acid, 2,5-dichloro- typically involves the reaction of 2,5-dichlorobenzoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

(2,5-dichlorophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenate derivatives.

    Reduction: Reduction reactions can convert the arsonic acid group to an arsine group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2,5-dichlorophenyl)arsonic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of benzenearsonic acid, 2,5-dichloro- involves its interaction with cellular components, leading to the disruption of metabolic pathways. The arsonic acid group can interact with thiol groups in proteins, inhibiting their function. This interaction can affect various molecular targets and pathways, including those involved in cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

(2,5-dichlorophenyl)arsonic acid can be compared with other similar compounds, such as:

    2,4-Dichlorobenzoic acid: Similar in structure but lacks the arsonic acid group.

    2,5-Dichlorobenzene: Lacks both the arsonic acid group and the carboxylic acid group.

    2,5-Dichlorophenol: Contains hydroxyl groups instead of the arsonic acid group. The uniqueness of benzenearsonic acid, 2,5-dichloro- lies in its combination of chlorine and arsonic acid groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

15075-46-4

Molekularformel

C6H5AsCl2O3

Molekulargewicht

270.93 g/mol

IUPAC-Name

(2,5-dichlorophenyl)arsonic acid

InChI

InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12)

InChI-Schlüssel

GQXPKFSKSNZFDX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl

Kanonische SMILES

C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl

Key on ui other cas no.

15075-46-4

Synonyme

2,5-Dichlorophenylarsonic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.